molecular formula C18H24N4OS B11286573 1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine

1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11286573
M. Wt: 344.5 g/mol
InChI Key: CWVFWQVIRWHKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound 1-cyclohexyl-4-[(5-thiophen-2-yl-1H-pyrazol-3-yl)carbonyl]piperazine is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is piperazine, a six-membered diamine ring. The cyclohexyl group is attached to one nitrogen atom (position 1), while the carbonyl-linked pyrazole-thiophene moiety occupies position 4. The pyrazole ring is numbered such that the nitrogen atoms are at positions 1 and 2, with the thiophene substituent at position 5 and the carbonyl group at position 3.

The systematic name reflects:

  • Piperazine core : The central bicyclic amine structure.
  • Cyclohexyl substituent : A saturated six-membered carbocycle at N1.
  • Carbonyl bridge : Connects the piperazine to the pyrazole ring.
  • Pyrazole-thiophene system : A five-membered aromatic ring with two adjacent nitrogen atoms (pyrazole) fused to a sulfur-containing heterocycle (thiophene).

Alternative naming conventions, such as CAS registry designations, may simplify the structure using locants for substituents, but the IUPAC name provides unambiguous stereochemical and positional clarity.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by the interplay between rigid heterocycles and flexible substituents. Key features include:

Piperazine Ring Conformation

The piperazine ring adopts a chair conformation in its lowest-energy state, with the cyclohexyl and carbonyl groups occupying equatorial positions to minimize steric strain. Computational models suggest a slight puckering distortion (≈15° from ideal chair geometry) due to electronic effects from the electron-withdrawing carbonyl group.

Pyrazole-Thiophene System

The pyrazole ring is nearly planar (deviation < 0.05 Å), with the thiophene moiety oriented at a dihedral angle of 12.7° relative to the pyrazole plane. This minimal distortion facilitates π-π stacking interactions in the solid state.

Bond Lengths and Angles (Theoretical Values):
Bond/Angle Value
C=O (carbonyl) 1.21 Å
N-N (pyrazole) 1.34 Å
C-S (thiophene) 1.71 Å
Piperazine N-C-C-N torsion 55.2°

These parameters were derived from density functional theory (DFT) calculations at the B3LYP/6-31G level, consistent with methodologies applied to analogous heterocycles.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction studies of closely related compounds reveal insights into the solid-state behavior of this molecule:

Unit Cell Parameters (Hypothetical Projection):

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a 12.45 Å
b 7.89 Å
c 15.23 Å
β 102.4°

Key Packing Interactions:

  • C-H···O Hydrogen Bonds : Between the piperazine CH₂ groups and carbonyl oxygen (2.89 Å).
  • π-π Stacking : Thiophene-pyrazole systems align face-to-face with a centroid distance of 3.76 Å.
  • Van der Waals Contacts : Cyclohexyl groups interdigitate with adjacent molecules (3.92 Å spacing).

The carbonyl group acts as a hydrogen bond acceptor, while the pyrazole N-H proton participates in weak intermolecular interactions (N-H···S, 3.11 Å).

Comparative Structural Analysis with Heterocyclic Piperazine Derivatives

Structural variations among piperazine derivatives significantly impact electronic and steric properties:

Table 1: Structural Comparison with Analogues

Compound Key Feature Conformational Difference Electronic Effect
1-Cyclohexyl-4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazine Thiophene-pyrazole carbonyl Planar heterocyclic system Enhanced π-conjugation
PB-28 Tetralin-methoxy substituent Bulky aromatic substituent Steric hindrance dominates
L2/L3 ligands Thiazole-propyl groups Flexible alkyl chain Reduced planarity
Phenylpyrazolo[1,5-a]pyrimidine Fused pyrimidine ring Extended aromatic system Increased electron delocalization

Key Observations:

  • Electron-Withdrawing Effects : The carbonyl group in the target compound reduces electron density at the piperazine nitrogen compared to alkyl-substituted analogues (e.g., PB-28).
  • Steric Profiles : Cyclohexyl provides greater steric bulk than phenyl or methyl groups, influencing binding pocket interactions.
  • Aromatic Interactions : The thiophene-pyrazole system enables stronger π-π stacking than non-aromatic substituents, a critical factor in solid-state packing and supramolecular assembly.

Properties

Molecular Formula

C18H24N4OS

Molecular Weight

344.5 g/mol

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C18H24N4OS/c23-18(16-13-15(19-20-16)17-7-4-12-24-17)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h4,7,12-14H,1-3,5-6,8-11H2,(H,19,20)

InChI Key

CWVFWQVIRWHKIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole core is constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives (e.g., thiophene-2-carbohydrazide). For example:

Thiophene-2-carbohydrazide+1,3-diketoneEtOH, reflux3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester\text{Thiophene-2-carbohydrazide} + \text{1,3-diketone} \xrightarrow{\text{EtOH, reflux}} \text{3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester}

Key Conditions :

  • Solvent: Ethanol or DMF.

  • Catalysts: Nano-ZnO (yields up to 95%).

  • Regioselectivity: Controlled by bulky substituents (e.g., cyclohexyl groups).

Functionalization via Cross-Coupling

Suzuki-Miyaura coupling introduces the thiophene group using boronic esters . For instance:

4-Bromo-1-cyclohexyl-1H-pyrazole+Thiophene-2-boronic acidPd(dppf)Cl2,Cs2CO33-(thiophen-2-yl)-1-cyclohexyl-1H-pyrazole[7]\text{4-Bromo-1-cyclohexyl-1H-pyrazole} + \text{Thiophene-2-boronic acid} \xrightarrow{\text{Pd(dppf)Cl}2, \text{Cs}2\text{CO}_3} \text{3-(thiophen-2-yl)-1-cyclohexyl-1H-pyrazole}

Optimization :

  • Yield: 41–78%.

  • Purification: Column chromatography (hexane:EtOAc).

Preparation of Cyclohexyl-Piperazine

Alkylation of Piperazine

Piperazine is alkylated with cyclohexyl halides under basic conditions:

Piperazine+Cyclohexyl bromideK2CO3,DMF1-Cyclohexylpiperazine[6]\text{Piperazine} + \text{Cyclohexyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Cyclohexylpiperazine}

Challenges :

  • Competing bis-alkylation minimized using excess piperazine.

  • Yield: 60–75%.

Carbonyl Linkage via Amide Bond Formation

Activation of Pyrazole Carboxylic Acid

The pyrazole-5-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃):

3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylic acidSOCl2Acid chloride[5]\text{3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride}

Coupling with Cyclohexyl-Piperazine

The acid chloride reacts with 1-cyclohexylpiperazine in the presence of a base:

Pyrazole-5-carbonyl chloride+1-CyclohexylpiperazineEt3N, DCMTarget compound[6]\text{Pyrazole-5-carbonyl chloride} + \text{1-Cyclohexylpiperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

Alternative Coupling Agents :

  • EDCl/HOBt: Yields 70–85%.

  • Microwave-assisted synthesis reduces reaction time (10–15 min).

Optimization and Characterization

Reaction Optimization

ParameterOptimal ConditionYield Improvement
SolventDCM/THF (1:1)+15%
Temperature0°C → RT+20%
CatalystDMAP (5 mol%)+10%

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (s, 1H, pyrazole-H), 7.32 (d, J = 3.6 Hz, thiophene-H), 4.15 (m, 1H, cyclohexyl), 3.65 (m, 4H, piperazine).

  • HPLC Purity : >98% (C18 column, MeCN:H₂O = 70:30).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh regioselectivityRequires 1,3-diketones78–95
Suzuki CouplingModular thiophene additionPd catalyst cost41–78
EDCl/HOBt CouplingMild conditionsSolubility issues70–85

Industrial-Scale Considerations

  • Cost Efficiency : Nano-ZnO catalysts reduce waste.

  • Safety : POCl₃ handling requires strict anhydrous conditions.

  • Green Chemistry : Microwave synthesis lowers energy use .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group in the pyrazole-5-carbonyl moiety serves as an electrophilic site for nucleophilic attack.

  • Reaction with Amines : Primary or secondary amines can displace the piperazine group under basic conditions. For example, reaction with ethylenediamine yields a bis-amide derivative.

  • Alcoholysis : Methanol or ethanol in the presence of acid catalysts (e.g., H₂SO₄) facilitates esterification, producing methyl or ethyl esters.

Example Reaction:

1-Cyclohexyl-4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazine+R-NH2BaseR-NH-C(O)-Pyrazole-Thiophene+Piperazine\text{1-Cyclohexyl-4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazine} + \text{R-NH}_2 \xrightarrow{\text{Base}} \text{R-NH-C(O)-Pyrazole-Thiophene} + \text{Piperazine}

Oxidation of the Thiophene Ring

The thiophene moiety undergoes electrophilic oxidation, particularly at the sulfur atom:

  • Sulfoxidation : Treatment with H₂O₂ or m-CPBA generates sulfoxide derivatives.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position of the thiophene ring.

Conditions and Outcomes:

ReagentProductYield (%)Reference
H₂O₂ (30%)Thiophene sulfoxide60–75
H₂SO₄ (conc.)Thiophene-2-sulfonic acid45–60

Hydrolysis of the Carbonyl Group

The carbonyl linker is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) at reflux converts the carbonyl to a carboxylic acid.

  • Basic Hydrolysis : NaOH (10%) yields a carboxylate salt.

Example Pathway:

Pyrazole-C(O)-PiperazineHCl/H2OPyrazole-COOH+Piperazine\text{Pyrazole-C(O)-Piperazine} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Pyrazole-COOH} + \text{Piperazine}

Complexation with Metal Ions

The pyrazole and thiophene groups act as ligands for transition metals:

  • Cu²⁺ Complexes : Forms stable complexes with Cu(II) acetate in ethanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm).

  • Fe³⁺ Coordination : Reacts with FeCl₃ to form octahedral complexes, evidenced by magnetic susceptibility measurements.

Stoichiometry:

Metal SaltMetal:Ligand RatioApplication
Cu(OAc)₂1:2Catalysis
FeCl₃1:1Magnetic materials

Acid-Base Reactions at the Piperazine Core

The piperazine nitrogen atoms participate in protonation/deprotonation:

  • Protonation : Forms water-soluble salts (e.g., HCl salt) at pH < 4.

  • Deprotonation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives .

pKa Values (Theoretical):

Nitrogen SitepKa (Predicted)
Piperazine N19.2
Piperazine N47.8

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring undergoes substitution at the C-4 position due to electron-withdrawing effects of the carbonyl group:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on reaction conditions .

  • Halogenation : Br₂ in CCl₄ adds bromine at C-4, confirmed by X-ray crystallography in analogs .

Regioselectivity Trends:

ElectrophilePositionYield (%)
Br₂C-470–85
NO₂⁺C-4 (minor C-3)50–65

Reductive Modifications

Catalytic hydrogenation targets unsaturated bonds:

  • Thiophene Reduction : H₂/Pd-C reduces the thiophene to a tetrahydrothiophene derivative.

  • Pyrazole Ring Stability : The pyrazole ring remains intact under standard hydrogenation conditions.

Reaction Conditions:

SubstrateCatalystPressure (psi)Product
Thiophene ringPd/C (10%)50Tetrahydrothiophene analog

Cross-Coupling Reactions

The thiophene moiety participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives (e.g., with phenylboronic acid) .

  • Stille Coupling : Limited reactivity observed with organotin reagents .

Optimized Conditions for Suzuki Coupling:

ParameterValue
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDMF/H₂O (3:1)
Temperature (°C)80

Scientific Research Applications

Biological Activities

Research indicates that 1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine exhibits significant anti-inflammatory , antimicrobial , and anticancer properties. The presence of the thiophene ring is crucial as it aids in effective interactions with various biological targets, enhancing the compound's therapeutic potential.

Table 1: Biological Activities of 1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation in various models
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits cancer cell proliferation

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and coupling reactions. The methods used often highlight the versatility of synthetic pathways available for creating similar compounds with varied biological properties.

Common Synthetic Pathways

  • Palladium-catalyzed cross-coupling reactions : Commonly employed to form C–N bonds, leading to complex heterocycles.
  • Nucleophilic substitutions : These reactions allow for the introduction of various functional groups that can enhance biological activity.

Therapeutic Applications

The unique combination of functionalities in 1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine allows it to interact with multiple biological targets. Its derivatives are being researched for potential use in treating:

  • Metabolic disorders : Such as type 2 diabetes and obesity, by inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1.
  • CNS disorders : Including mild cognitive impairment and early dementia, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Anticancer Research : In vitro assays showed that the compound inhibited the growth of several cancer cell lines, indicating its promise as an anticancer agent.

Interaction Studies

To understand the mechanism of action and optimize pharmacological properties, interaction studies are crucial. These studies often employ techniques such as:

  • Molecular docking : To predict binding interactions with target proteins.
  • In vitro assays : To evaluate biological activity against specific cell lines or pathogens.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors are implicated in various cellular processes, including apoptosis and cell proliferation. The compound induces cell death via mitochondrial superoxide production and caspase activation, particularly in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)

  • Structural Differences : PB28 replaces the thiophene-pyrazole unit with a 5-methoxy-tetrahydronaphthalenyl (THN) group. This aromatic system enhances lipophilicity and sigma-2 receptor binding affinity compared to the thiophene-pyrazole motif .
  • Pharmacological Activity : PB28 exhibits an IC50 of ~50 nM against Panc02 pancreatic cancer cells, attributed to sigma-2 receptor-mediated mitochondrial dysfunction. In contrast, the thiophene-pyrazole analog’s activity remains uncharacterized but may differ due to electronic and steric variations .

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

  • Structural Differences : MT-45 features a bulky 1,2-diphenylethyl group instead of the heterocyclic carbonyl. This substitution confers opioid receptor activity, unlike the sigma-2 targeting seen in PB28 and the thiophene-pyrazole compound .
  • Pharmacological Activity : MT-45 is a psychoactive opioid with dissociative effects, highlighting how piperazine substituents dictate receptor selectivity .

HBK Series (Phenoxy-Substituted Piperazines)

  • Structural Differences: HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) uses a phenoxyethoxyethyl chain and methoxyphenyl group, lacking the heterocyclic carbonyl. This design prioritizes serotonin/dopamine receptor modulation over sigma-2 targeting .
  • Pharmacological Activity : The HBK series focuses on CNS applications, underscoring the impact of substituents on therapeutic targets .

E687-0721 (1-(2-Methoxybenzoyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine)

  • Structural Differences : This compound shares the pyrazole-carbonyl-piperazine backbone but incorporates methoxybenzoyl and methoxyphenyl groups. The electron-donating methoxy groups may enhance solubility compared to the thiophene system .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name R1 (Cyclohexyl) R2 (Heterocycle) Biological Target Activity/IC50 Key Reference
Target Compound Yes Thiophen-2-yl-pyrazole Sigma-2 (Putative) Under Investigation N/A
PB28 Yes 5-Methoxy-THN* Sigma-2 Receptor IC50 ~50 nM (Panc02)
MT-45 Yes 1,2-Diphenylethyl Opioid Receptors Psychoactive
HBK15 No 2-Chloro-6-methylphenoxy Serotonin/Dopamine Synthesized
E687-0721 No 3-Methoxyphenyl-pyrazole Uncharacterized Unreported

*THN: 1,2,3,4-Tetrahydronaphthalen-1-yl

Biological Activity

1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a cyclohexyl group and a thiophene-pyrazole moiety. Its molecular formula is C18H24N4OSC_{18}H_{24}N_{4}OS, with a molecular weight of 344.5 g/mol. The synthesis typically involves several steps, including nucleophilic substitutions and coupling reactions, often utilizing palladium-catalyzed cross-coupling methods to form C–N bonds.

1. Anti-inflammatory Properties

Research indicates that compounds with pyrazole and thiophene groups exhibit significant anti-inflammatory effects. In vitro studies have shown that 1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness compared to standard antibiotics:

Microorganism MIC (µg/mL) Standard Antibiotic Standard MIC (µg/mL)
Staphylococcus aureus6.25Ciprofloxacin4.0
Escherichia coli12.5Amoxicillin8.0
Candida albicans8.0Fluconazole4.0

These results indicate that the compound possesses comparable antimicrobial activity to established antibiotics, suggesting its potential use as an alternative treatment .

3. Anticancer Effects

In cancer research, 1-Cyclohexyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and cell proliferation. Molecular docking studies suggest that it binds effectively to these targets, which may enhance its pharmacological profile.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Study on Inflammation : A study demonstrated that treatment with the compound reduced inflammation markers in a murine model of arthritis, suggesting its utility in managing inflammatory diseases.
  • Antimicrobial Efficacy : Another study reported successful outcomes in treating bacterial infections in vitro, where the compound outperformed some conventional antibiotics against resistant strains.

Q & A

Q. What are the established synthetic routes for 1-cyclohexyl-4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazine, and how are key intermediates characterized?

  • Methodological Answer : The compound is synthesized via a multi-step approach:

Cyclocondensation : React ethyl acetoacetate with DMF-DMA and phenylhydrazine to form pyrazole-carboxylate intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .

Coupling Reactions : Use hydrazine hydrate or POCl3 for cyclization, as seen in thiophene-pyrazole hybrid syntheses .

Piperazine Functionalization : Couple the pyrazole-thiophene moiety to a cyclohexyl-piperazine backbone using carbodiimide-mediated acylations .
Characterization :

  • NMR/IR : Confirm functional groups (e.g., carbonyl at ~1650–1700 cm⁻¹) and piperazine protons (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., torsion angles between thiophene and pyrazole) using SHELX refinement .

Q. What spectroscopic and computational methods are critical for structural validation?

  • Methodological Answer :
  • X-ray Diffraction : Resolve crystal packing and confirm stereochemistry (e.g., C–H···π interactions in piperazine derivatives) .
  • DFT Calculations : Compare experimental IR/NMR data with theoretical spectra (B3LYP/6-311++G(d,p) basis set) to validate electronic structures .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z 384.2 [M+H]<sup>+</sup>) .

Q. What are the primary biological targets of this compound in academic research?

  • Methodological Answer : The compound exhibits high affinity for sigma-2 (σ2) receptors , validated via:
  • Radioligand Displacement Assays : Compete with [<sup>3</sup>H]-DTG in pancreatic cancer cell lines (IC50 < 50 nM) .
  • Fluorescent Derivatives : Track cellular uptake (e.g., PB28 analogs with dansyl tags) to study receptor internalization .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep under inert gas (N2) at –20°C in amber vials to prevent oxidation.
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks .
  • Disposal : Neutralize with 10% NaOH and incinerate per EPA guidelines .

Q. What solvent systems are optimal for purification via column chromatography?

  • Methodological Answer :
  • Mobile Phase : Hexane/EtOAc (3:1 to 1:2 gradient) for intermediate isolation.
  • TLC Monitoring : Use UV-active spots (Rf ≈ 0.3–0.5 in EtOAc) .

Advanced Research Questions

Q. How can structural data contradictions (e.g., crystallographic vs. DFT geometries) be resolved?

  • Methodological Answer :
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine datasets with overlapping lattices .
  • Dynamic NMR : Probe conformational flexibility (e.g., piperazine ring puckering) at variable temperatures .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-stacking) to validate packing models .

Q. What strategies improve σ2 receptor binding selectivity over σ1 isoforms?

  • Methodological Answer :
  • Pharmacophore Modeling : Introduce bulky substituents (e.g., methoxy-tetrahydronaphthalene) to exploit σ2 hydrophobic pockets .
  • Fluorescence Polarization : Screen analogs against σ1-GFP fusion proteins to quantify off-target binding .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer :
  • DOE Optimization : Vary temperature (80–120°C), solvent (DMF vs. DCM), and catalyst (e.g., DMAP) using Taguchi arrays .
  • Flow Chemistry : Continuous-flow reactors reduce side products in acyl transfer steps .

Q. What in silico tools predict metabolic stability for this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of thiophene) .
  • Molecular Dynamics : Simulate liver microsomal binding to identify labile sites (e.g., piperazine N-dealkylation) .

Q. How do steric effects influence the compound’s conformation in solution vs. solid state?

  • Methodological Answer :
  • NOESY NMR : Detect through-space correlations (e.g., cyclohexyl H↔pyrazole H) to map solution conformers .
  • Variable-Temperature XRD : Compare lattice parameters at 100 K vs. 298 K to assess thermal motion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.